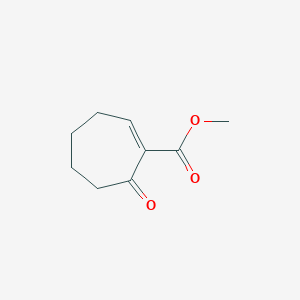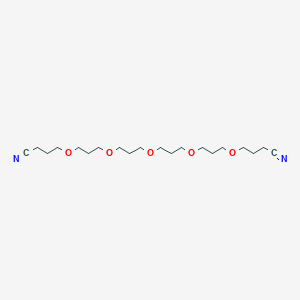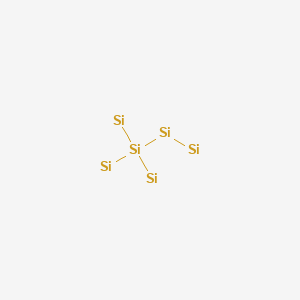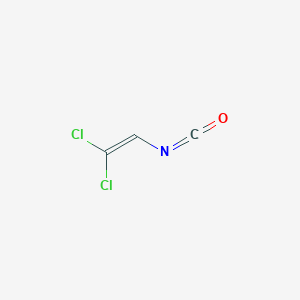
Ethene, 1,1-dichloro-2-isocyanato-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethene, 1,1-dichloro-2-isocyanato- is an organic compound with the molecular formula C3HCl2NO It contains a vinyl group substituted with two chlorine atoms and an isocyanate group
準備方法
Synthetic Routes and Reaction Conditions
Ethene, 1,1-dichloro-2-isocyanato- can be synthesized through the reaction of 1,1-dichloroethylene with phosgene (COCl2) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Ethene, 1,1-dichloro-2-isocyanato- involves large-scale reactors where 1,1-dichloroethylene and phosgene are continuously fed into the system. The reaction is catalyzed by a suitable catalyst, and the product is purified through distillation and other separation techniques.
化学反応の分析
Types of Reactions
Ethene, 1,1-dichloro-2-isocyanato- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with electrophiles.
Polymerization: The compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions.
Addition Reactions: Electrophiles such as halogens and hydrogen halides are used. The reactions are usually carried out at room temperature or slightly elevated temperatures.
Polymerization: Catalysts such as free radicals or transition metal complexes are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of Ethene, 1,1-dichloro-2-isocyanato-.
Addition Reactions: Products include addition compounds where the double bond is saturated.
Polymerization: Products include polymers with varying chain lengths and properties.
科学的研究の応用
Ethene, 1,1-dichloro-2-isocyanato- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of Ethene, 1,1-dichloro-2-isocyanato- involves its interaction with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. The vinyl group can participate in addition reactions with electrophiles, leading to the formation of various addition products. The molecular targets and pathways involved depend on the specific reactions and conditions.
類似化合物との比較
Similar Compounds
Ethene, 1,1-dichloro-: Similar structure but lacks the isocyanate group.
Ethene, 1,2-dichloro-: Different substitution pattern on the ethene backbone.
Ethane, 1,1-dichloro-: Saturated analog with different reactivity.
Uniqueness
Ethene, 1,1-dichloro-2-isocyanato- is unique due to the presence of both the isocyanate group and the vinyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
特性
CAS番号 |
56020-32-7 |
|---|---|
分子式 |
C3HCl2NO |
分子量 |
137.95 g/mol |
IUPAC名 |
1,1-dichloro-2-isocyanatoethene |
InChI |
InChI=1S/C3HCl2NO/c4-3(5)1-6-2-7/h1H |
InChIキー |
ZVBBOWINYIMCJV-UHFFFAOYSA-N |
正規SMILES |
C(=C(Cl)Cl)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


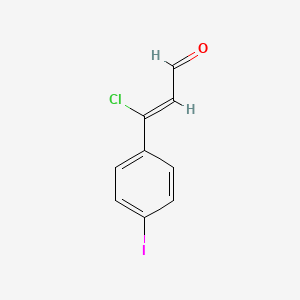
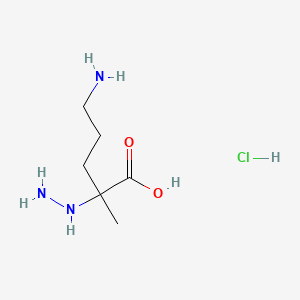
![N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14631813.png)
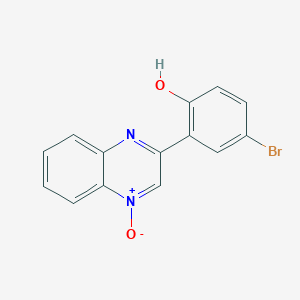

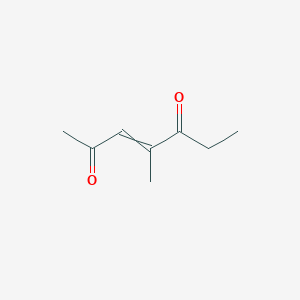
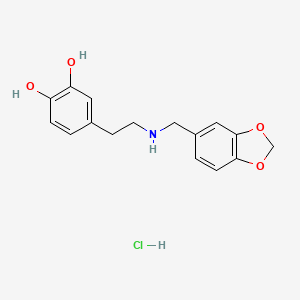
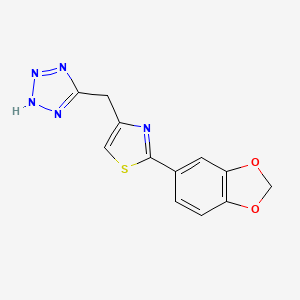
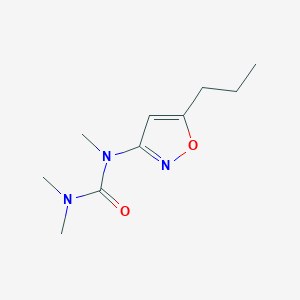
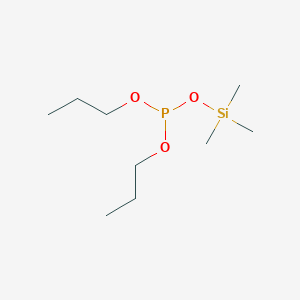
![{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene](/img/structure/B14631855.png)
